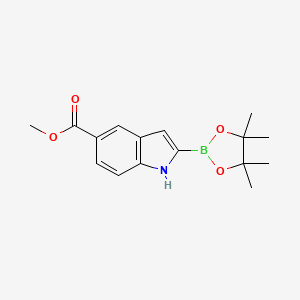

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate is a useful research compound. Its molecular formula is C16H20BNO4 and its molecular weight is 301.149. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 5-Methoxycarbonylindole-2-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . The compound’s stability allows it to be used in Suzuki–Miyaura couplings as a replacement for unstable boronic acids .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

Its stability and reactivity suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties for its role in suzuki–miyaura couplings .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of complex organic compounds .

Biological Activity

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety and a boron-containing dioxaborolane group. The molecular formula is C15H22BNO4, with a molecular weight of approximately 293.15 g/mol.

Research indicates that compounds with similar structures can exhibit a range of biological activities. The presence of the boron atom in the dioxaborolane ring is crucial for its interactions with biological targets. Boron-containing compounds are known to participate in various biochemical processes, including enzyme inhibition and modulation of signaling pathways.

Key Biological Activities:

- Kinase Inhibition : Compounds similar to this compound have been shown to inhibit kinases such as GSK-3β and IKK-β, which are pivotal in cell signaling and cancer progression .

- Anti-inflammatory Effects : Studies have demonstrated that related compounds can reduce inflammatory markers in vitro. For instance, they have shown significant reductions in nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cell lines .

- Cytotoxicity : The cytotoxic effects of this compound were evaluated using various cancer cell lines. Preliminary data suggest that it may induce apoptosis in specific cancer types while sparing normal cells at lower concentrations .

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Kinase Inhibition | GSK-3β IC50 | 8 nM | |

| Anti-inflammatory | NO Production | Decreased by 50% at 1 µM | |

| Cytotoxicity | Cell Viability Assay | IC50 values varied (20 - 1000 µM) |

Case Studies

- GSK-3β Inhibition Study : A recent study evaluated the inhibitory effects of various indole derivatives on GSK-3β. This compound was included as a candidate due to its structural similarity to known inhibitors. Results indicated potent inhibition comparable to established inhibitors like staurosporine .

- Inflammation Model : In a model assessing neuroinflammation using BV-2 microglial cells, the compound significantly reduced pro-inflammatory cytokines at low concentrations without affecting cell viability .

Properties

IUPAC Name |

methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)13-9-11-8-10(14(19)20-5)6-7-12(11)18-13/h6-9,18H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETVWKXUGGMYGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681931 |

Source

|

| Record name | Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-96-9 |

Source

|

| Record name | 1H-Indole-5-carboxylic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.